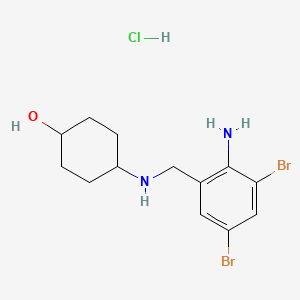
2,4,5-Trimethoxybenzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethoxybenzyl chloride is an organic compound with the molecular formula C10H13ClO3. It is a derivative of benzyl chloride where three methoxy groups are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethoxybenzyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors, particularly in cancer and neurological research.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as trimetazidine, act on mitochondrial 3-ketoacyl coenzyme a thiolase .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit certain enzymatic activities .
Biochemical Pathways
It’s known that similar compounds, such as trimetazidine, affect the fatty acid oxidation pathway .
Result of Action
It’s known that similar compounds can have effects such as decreasing fatty acid oxidation .
Biochemische Analyse
Biochemical Properties
It is known that benzyl chloride derivatives can participate in various biochemical reactions, often acting as electrophiles due to the presence of the chloromethyl group
Cellular Effects
Benzyl chloride derivatives can influence cell function through their interactions with various cellular components
Molecular Mechanism
It is known that benzyl chloride derivatives can interact with biomolecules through covalent bonding, potentially leading to enzyme inhibition or activation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,5-Trimethoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C10H13O3+SOCl2→C10H13ClO3+SO2+HCl
Another method involves the use of phosphorus tribromide (PBr3) or phosphorus trichloride (PCl3) as chlorinating agents. These reactions typically require anhydrous conditions and are carried out in inert solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using thionyl chloride or phosphorus trichloride. The reaction is conducted in stainless steel reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trimethoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.
Reduction Reactions: Reduction of the compound can yield 2,4,5-trimethoxybenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include 2,4,5-trimethoxybenzyl azide, 2,4,5-trimethoxybenzyl thiocyanate, and 2,4,5-trimethoxybenzylamine.
Oxidation: Major products are 2,4,5-trimethoxybenzaldehyde and 2,4,5-trimethoxybenzoic acid.
Reduction: The primary product is 2,4,5-trimethoxybenzyl alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzyl chloride: Similar structure but with different substitution pattern.
2,4,6-Trimethoxybenzyl chloride: Another isomer with methoxy groups at different positions.
2,5-Dimethoxybenzyl chloride: Lacks one methoxy group compared to 2,4,5-Trimethoxybenzyl chloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methoxy groups enhances its solubility in organic solvents and influences its interaction with biological targets.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2,4,5-trimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHCEKRWHSEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the reaction between 2,4,5-Trimethoxybenzyl chloride and triphenylphosphane?
A1: The reaction between this compound and triphenylphosphane is significant as it leads to the formation of triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride []. This phosphonium salt serves as a crucial precursor in the Wittig reaction, a valuable method for synthesizing alkenes. In this specific case, the phosphonium salt reacts with various alkoxy-substituted benzaldehydes to yield multiply substituted stilbenes, many of which adopt the Z configuration [].
Q2: What structural insights into (Z)-2,2',4,4',5,5'-hexamethoxystilbene were gained from the research?
A2: The research revealed that (Z)-2,2',4,4',5,5'-hexamethoxystilbene, synthesized using this compound derived phosphonium salt, exhibits a nonplanar conformation around the central double bond []. This deviation from planarity, indicated by a C-C=C-C torsion angle of 7.8 (4)°, is attributed to steric congestion arising from the multiple methoxy substituents surrounding the double bond []. This finding highlights the impact of steric factors on the conformation and potentially the reactivity of such substituted stilbenes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

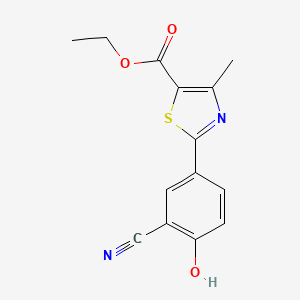
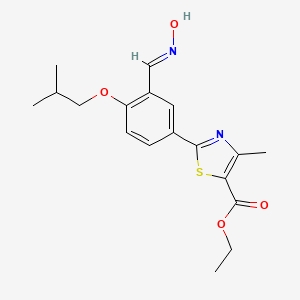


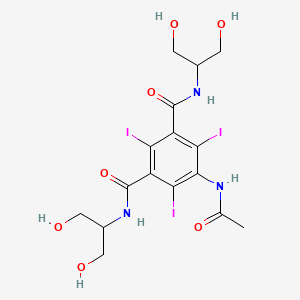

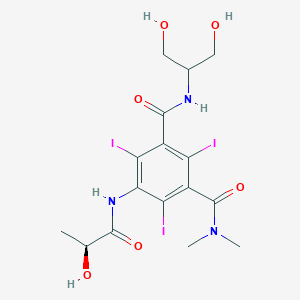
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)

